N-(2-methoxyethyl)-4-propoxybenzamide
Description
N-(2-Methoxyethyl)-4-propoxybenzamide is a benzamide derivative characterized by a propoxy group at the para position of the benzamide ring and a 2-methoxyethyl substituent attached to the amide nitrogen. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for tunable electronic and steric properties. The methoxyethyl group enhances solubility in polar solvents, while the propoxy chain contributes to lipophilicity, influencing its pharmacokinetic behavior .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-9-17-12-6-4-11(5-7-12)13(15)14-8-10-16-2/h4-7H,3,8-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPIWBXTOSSANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Substituents on the Benzamide Ring
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :
Replacing the propoxy group with bromo and nitro substituents introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This alters reactivity in electrophilic substitution reactions compared to N-(2-methoxyethyl)-4-propoxybenzamide. Crystallographic studies reveal that 4MNB forms a single molecule per asymmetric unit, whereas the target compound has two (A and B), suggesting differences in packing efficiency .4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide :
The nitro group at the ortho position increases steric hindrance and stabilizes negative charge through resonance. This compound exhibits lower thermal stability than this compound due to the nitro group’s destabilizing effects .
Substituents on the Amide Nitrogen
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :
A chloro substituent on the aniline nitrogen enhances electron-withdrawing character, reducing basicity of the amide group. This compound demonstrates higher fluorescence intensity in Pb²⁺ complexation studies compared to the methoxyethyl-substituted analogue, attributed to the chloro group’s inductive effects .4-Chloro-N-(2-methoxyphenyl)benzamide :
The methoxy group at the ortho position on the phenyl ring creates steric constraints, limiting rotational freedom. This results in a planar molecular conformation, contrasting with the flexible 2-methoxyethyl group in the target compound .
Physicochemical Properties
Solubility and Lipophilicity
- Hydrazine-Linked Analogues: Compounds like N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide () exhibit increased water solubility due to the hydrazine moiety’s hydrogen-bonding capacity. However, their logP values are lower (∼2.1) compared to this compound (logP ∼3.5), reflecting reduced membrane permeability .
Thermal and Fluorescence Properties
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Shows a fluorescence emission peak at 450 nm when complexed with Pb²⁺, while the target compound’s fluorescence is quenched due to the methoxyethyl group’s electron-donating effects .
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